Cas no 60117-77-3 (1,2-Benzisoxazole, 3-ethenyl-)
1,2-Benzisoxazole, 3-ethenyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Vinyl-benzo[d]isoxazole
- 1,2-Benzisoxazole, 3-ethenyl-
- vinylben zisoxazole
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- MDL: MFCD28668025
- Inchi: 1S/C9H7NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2
- InChI Key: OPRRRLHKQRVUPA-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C=C)=N1
Computed Properties
- Exact Mass: 145.052763847g/mol
- Monoisotopic Mass: 145.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26
1,2-Benzisoxazole, 3-ethenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D971671-100mg |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 96% | 100mg |
$300 | 2022-11-01 | |
| eNovation Chemicals LLC | D971671-250mg |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 96% | 250mg |
$420 | 2022-11-01 | |
| eNovation Chemicals LLC | D971671-500mg |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 500mg |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | D971671-1g |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | D971671-5g |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | D971671-500mg |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 500mg |
$780 | 2025-02-28 | |
| eNovation Chemicals LLC | D971671-1g |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 1g |
$1115 | 2025-02-28 | |
| eNovation Chemicals LLC | D971671-5g |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 5g |
$4475 | 2025-02-28 | |
| eNovation Chemicals LLC | D971671-500mg |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 500mg |
$780 | 2025-02-25 | |
| eNovation Chemicals LLC | D971671-1g |
3-Vinyl-benzo[d]isoxazole |
60117-77-3 | 95% | 1g |
$1115 | 2025-02-25 |
1,2-Benzisoxazole, 3-ethenyl- Suppliers
1,2-Benzisoxazole, 3-ethenyl- Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 1,2-Benzisoxazole, 3-ethenyl-
1,2-Benzisoxazole, 3-ethenyl- (CAS No: 60117-77-3): A Comprehensive Overview in Modern Chemical Biology
The compound 1,2-Benzisoxazole, 3-ethenyl- (CAS No: 60117-77-3) represents a fascinating heterocyclic molecule that has garnered significant attention in the field of chemical biology. This compound, characterized by its benzisoxazole core with an ethenyl substituent at the 3-position, exhibits a unique structural and functional profile that makes it a valuable scaffold for pharmaceutical and agrochemical applications. The benzisoxazole moiety is particularly noteworthy due to its presence in numerous bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties.
In recent years, the exploration of benzisoxazole derivatives has expanded dramatically, driven by their versatility in drug design. The ethenyl group at the 3-position of 1,2-Benzisoxazole, 3-ethenyl- introduces a reactive site that can be further modified to enhance binding affinity and selectivity. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases. For instance, studies have demonstrated the potential of this compound as a precursor in synthesizing molecules that interfere with key biological pathways involved in cancer progression.
One of the most compelling aspects of 1,2-Benzisoxazole, 3-ethenyl- is its role as a building block in medicinal chemistry. Researchers have leveraged its structure to create derivatives with improved pharmacokinetic profiles and reduced toxicity. The benzisoxazole ring is known to exhibit significant electronic properties that can modulate drug-receptor interactions. The presence of the ethenyl group further enhances these interactions by providing additional sites for hydrogen bonding and hydrophobic interactions.
Recent advancements in computational chemistry have enabled more precise modeling of how 1,2-Benzisoxazole, 3-ethenyl- interacts with biological targets. These simulations have been instrumental in predicting the efficacy and side effects of potential drug candidates derived from this scaffold. By integrating experimental data with computational methods, scientists can optimize the structure of benzisoxazole derivatives to achieve higher therapeutic indices.
The agrochemical industry has also recognized the potential of 1,2-Benzisoxazole, 3-ethenyl- as a lead compound for developing novel pesticides. Its structural features make it an excellent candidate for creating compounds that inhibit essential enzymatic pathways in pests while maintaining low toxicity to non-target organisms. This aligns with the growing demand for environmentally friendly agricultural solutions that minimize ecological impact.
Moreover, the synthesis of 1,2-Benzisoxazole, 3-ethenyl- has been refined through innovative synthetic methodologies. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable production processes. These advancements have not only reduced costs but also allowed for the rapid exploration of larger libraries of derivatives. This has accelerated the discovery pipeline for new bioactive molecules based on the benzisoxazole scaffold.
The pharmacological profile of 1,2-Benzisoxazole, 3-ethenyl- continues to be a subject of intense research. Studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in inflammatory diseases. The ethenyl substituent plays a crucial role in modulating binding interactions with these targets, often leading to enhanced potency and selectivity. Such findings underscore the importance of this compound as a starting point for developing next-generation therapeutics.
In conclusion,1,2-Benzisoxazole, 3-ethenyl- (CAS No: 60117-77-3) stands out as a versatile and promising compound in chemical biology. Its unique structural features and functional properties make it an invaluable scaffold for drug discovery across multiple therapeutic areas. As research progresses, it is expected that derivatives of this molecule will continue to emerge as effective treatments for various human diseases.
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